![molecular formula C21H25F3N2O2 B5229039 1-(3,5-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5229039.png)
1-(3,5-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-dimethoxybenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine (also known as TFMPP) is a synthetic compound that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
The exact mechanism of action of TFMPP is not fully understood. However, it is believed to act as a partial agonist at the serotonin 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood, cognition, and behavior.
Biochemical and Physiological Effects:
TFMPP has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase locomotor activity, induce hyperthermia, and alter the levels of various neurotransmitters such as serotonin, dopamine, and norepinephrine.
Advantages and Limitations for Lab Experiments
TFMPP has several advantages for lab experiments. It is relatively easy to synthesize and purify, making it a useful tool for studying the mechanisms of action of other psychoactive compounds. However, one of the limitations of TFMPP is its low potency, which makes it difficult to achieve consistent and reproducible results.
Future Directions
There are several future directions for research on TFMPP. One area of interest is the development of more potent and selective analogs of TFMPP that can be used as research tools to study the mechanisms of action of other psychoactive compounds. Another area of interest is the potential therapeutic applications of TFMPP in the treatment of various neurological and psychiatric disorders. However, further research is needed to fully understand the pharmacological and toxicological effects of TFMPP before it can be considered for clinical use.
Synthesis Methods
The synthesis of TFMPP involves the reaction of 3,5-dimethoxybenzyl chloride with 2-(trifluoromethyl)benzylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified using column chromatography to obtain pure TFMPP.
Scientific Research Applications
TFMPP has been studied extensively for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiogenic and hallucinogenic effects in animal models and has been used as a research tool to study the mechanisms of action of other psychoactive compounds.
properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25F3N2O2/c1-27-18-11-16(12-19(13-18)28-2)14-25-7-9-26(10-8-25)15-17-5-3-4-6-20(17)21(22,23)24/h3-6,11-13H,7-10,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIGFUJFFYBPBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CCN(CC2)CC3=CC=CC=C3C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3,5-Dimethoxyphenyl)methyl]-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.